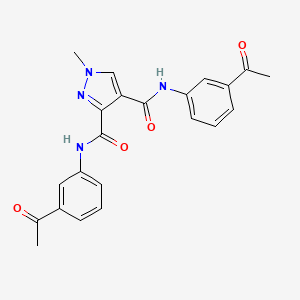
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide, also known as BAPMA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BAPMA belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is not yet fully understood. However, studies have suggested that N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide may exert its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of pro-inflammatory mediators, and their inhibition by N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide may contribute to its anti-inflammatory properties. N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has been found to exhibit anti-microbial properties against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques. However, one of the limitations of using N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide in lab experiments is its low solubility in water, which may limit its biological activity in certain assays.
Direcciones Futuras
There is a need for further research on the mechanism of action of N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide, as well as its potential therapeutic applications. Future studies could focus on the development of N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide analogs with improved solubility and biological activity. Additionally, studies could investigate the potential use of N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide in combination with other therapeutic agents to enhance its anti-inflammatory, anti-cancer, and anti-microbial properties. Overall, N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has shown great potential as a therapeutic agent, and further research could lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves the condensation of 3-acetylphenylhydrazine with ethyl acetoacetate, followed by cyclization with methyl anthranilate. This reaction yields a yellow solid, which is then purified by column chromatography to obtain pure N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has been found to exhibit anti-microbial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-N,4-N-bis(3-acetylphenyl)-1-methylpyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13(27)15-6-4-8-17(10-15)23-21(29)19-12-26(3)25-20(19)22(30)24-18-9-5-7-16(11-18)14(2)28/h4-12H,1-3H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGDNJOUGWOCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

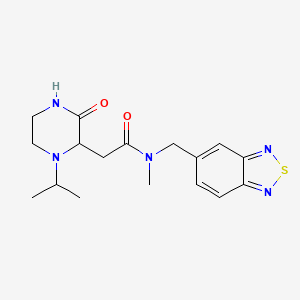
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)
![5-[(benzylthio)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6125853.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B6125871.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
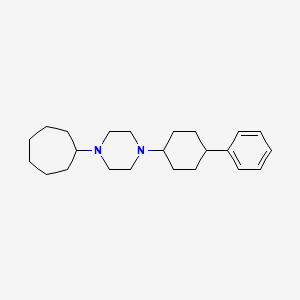
![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
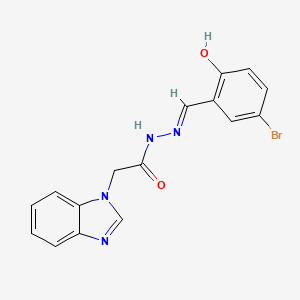
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)
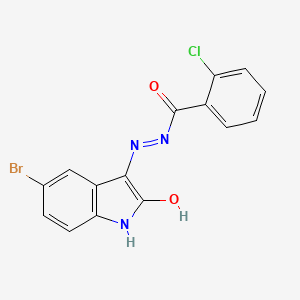
![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)